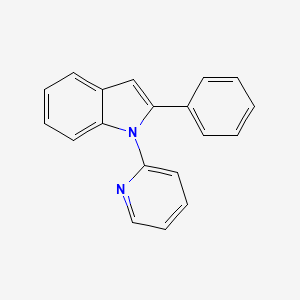
mPEG17-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy polyethylene glycol amine, commonly referred to as mPEG17-NH2, is a mono-reactive polyethylene glycol derivative. This compound is characterized by the presence of a methoxy group at one end and a primary amine group at the other. The primary amine group allows it to react with various functional groups, making it a versatile reagent in chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol amine can be synthesized through several methods. One common approach involves the reaction of methoxy polyethylene glycol with ammonia or an amine under controlled conditions. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through techniques such as precipitation, filtration, and chromatography .
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol amine involves large-scale reactions using high-purity reagents and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for monitoring and control .
化学反応の分析
Types of Reactions
Methoxy polyethylene glycol amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Condensation Reactions: It can form amide bonds with carboxylic acids and their derivatives, such as succinimidyl esters
Reductive Amination: The amine group can react with aldehydes and ketones in the presence of reducing agents to form secondary amines.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and succinimidyl esters.
Reducing Agents: Sodium cyanoborohydride and sodium triacetoxyborohydride.
Solvents: Aqueous buffers, organic solvents like dichloromethane and dimethylformamide
Major Products
The major products formed from these reactions include substituted amines, amides, and secondary amines, depending on the specific reagents and conditions used .
科学的研究の応用
Methoxy polyethylene glycol amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying surfaces and synthesizing polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels, microspheres, and other biomedical materials
作用機序
Methoxy polyethylene glycol amine exerts its effects through the reactivity of its primary amine group. This group can form covalent bonds with various functional groups, enabling the modification of proteins, peptides, and other molecules. The methoxy group provides hydrophilicity and biocompatibility, enhancing the solubility and stability of the modified compounds .
類似化合物との比較
Similar Compounds
Methoxypolyethylene glycol propylamine: Similar structure but with a propyl spacer between the polyethylene glycol and amine groups.
Methoxypolyethylene glycol carboxymethyl: Contains a carboxymethyl group instead of an amine.
Methoxypolyethylene glycol succinate acid: Features a succinate ester group.
Uniqueness
Methoxy polyethylene glycol amine is unique due to its combination of a methoxy group and a primary amine group, providing both hydrophilicity and reactivity. This makes it particularly useful for applications requiring biocompatibility and the ability to form stable covalent bonds with a variety of functional groups .
特性
分子式 |
C35H73NO17 |
|---|---|
分子量 |
779.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C35H73NO17/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h2-36H2,1H3 |
InChIキー |
JFBINIBHZSJMRL-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)

![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)



![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)


![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
